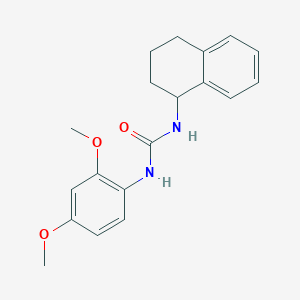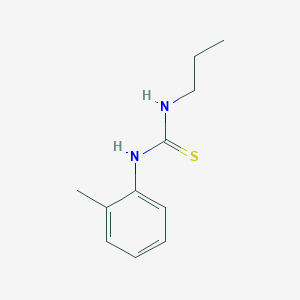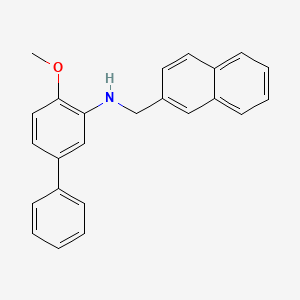![molecular formula C19H17ClN2O3S2 B5048093 3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5048093.png)
3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been studied for their potential applications in medicine, particularly in the treatment of diabetes . The presence of the chloro, methoxy, and methylthio substituents suggest that this particular compound could have unique properties or biological activity, but without specific studies or data, it’s difficult to predict.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, carbonyl compound, and sulfur source. The various substituents (chloro, methoxy, methylthio, and benzylidene) would likely be introduced in separate steps, either before or after the formation of the ring, depending on the specific synthetic route .Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also has various substituents, including a chloro group, a methoxy group, a methylthio group, and a benzylidene group. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents and the overall structure of the molecule. Factors that could be influenced by these characteristics include the compound’s solubility, stability, melting point, boiling point, and reactivity .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5E)-3-[(3-chloro-4-methoxyanilino)methyl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-25-16-8-5-13(10-15(16)20)21-11-22-18(23)17(27-19(22)24)9-12-3-6-14(26-2)7-4-12/h3-10,21H,11H2,1-2H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDWJKQOAQDIF-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-bromo-6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B5048017.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5048024.png)
![ethyl 2-{2,5-bis[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B5048029.png)
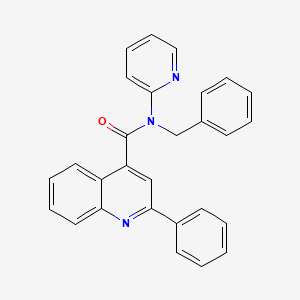
![2-chloro-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B5048034.png)
![methyl 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5048035.png)
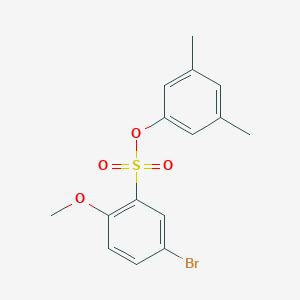
![N-1,3-benzodioxol-5-yl-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5048044.png)
![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5048051.png)
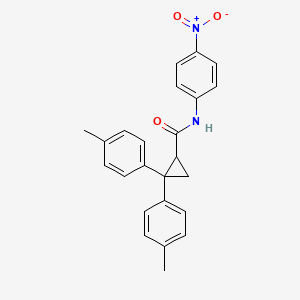
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5048064.png)
